![molecular formula C22H19ClN4O2 B15008128 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B15008128.png)
N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the benzotriazole core, followed by the introduction of the chlorophenyl group and the dimethylphenoxyacetamide moiety. Common synthetic routes may involve condensation reactions, nucleophilic substitution, and coupling reactions. Industrial production methods may utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Coupling Reactions: These reactions involve the joining of two molecules, often using catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE can be compared with other benzotriazole derivatives, such as:
- N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,4-dichlorophenyl)-2-furamide
- N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H19ClN4O2 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-6-9-21(15(2)10-14)29-13-22(28)24-17-7-8-19-20(12-17)26-27(25-19)18-5-3-4-16(23)11-18/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
BJYYJEPONUTAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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